Cyclic-prolyl-hydroxyproline

Description

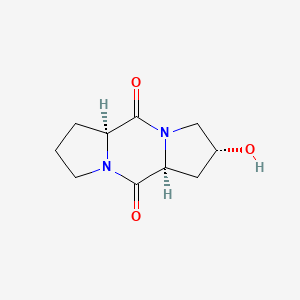

Structure

2D Structure

3D Structure

Properties

CAS No. |

36099-80-6 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3S,5R,9S)-5-hydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |

InChI |

InChI=1S/C10H14N2O3/c13-6-4-8-10(15)11-3-1-2-7(11)9(14)12(8)5-6/h6-8,13H,1-5H2/t6-,7+,8+/m1/s1 |

InChI Key |

NUWIAVSANIAUAA-CSMHCCOUSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N2C1)O |

Canonical SMILES |

C1CC2C(=O)N3CC(CC3C(=O)N2C1)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Cyclic Prolyl Hydroxyproline

Biosynthetic Mechanisms and Enzymatic Catalysis

The biological synthesis of cyclic dipeptides, including cyclic-prolyl-hydroxyproline, is a complex process often mediated by large enzymatic complexes within microorganisms. This section explores the molecular machinery and genetic blueprints governing its formation.

Exploration of Nonribosomal Peptide Synthetase (NRPS) Involvement

Nonribosomal peptides (NRPs) are a class of secondary metabolites produced primarily by microorganisms like bacteria and fungi. wikipedia.org Their synthesis is carried out by large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs), which function independently of messenger RNA and the ribosome. wikipedia.org These enzymatic assembly lines are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.govfrontiersin.org

The structure of NRPSs typically includes a series of core domains: an adenylation (A) domain that selects and activates the amino acid substrate, a thiolation (T) or peptidyl carrier protein (PCP) domain that tethers the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. nih.govfrontiersin.org The final peptide product is often released through the action of a terminal thioesterase (TE) domain, which can also catalyze intramolecular cyclization to form cyclic peptides. researchgate.net

While direct enzymatic studies detailing the specific NRPS for this compound are not extensively documented, the biosynthesis of other cyclic dipeptides, such as cyclic glycine-proline, is understood to involve NRPS pathways. mdpi.com The synthesis of echinocandins, which are cyclic lipo-hexapeptides containing hydroxyproline (B1673980), also relies on NRPS complexes. researchgate.net This evidence strongly suggests that an NRPS-mediated mechanism is a primary candidate for the biosynthesis of this compound. Such a pathway would involve an NRPS module activating proline and a subsequent module activating hydroxyproline (or a proline residue that is later hydroxylated), followed by condensation and TE domain-mediated cyclization.

Genetic Basis: Biosynthetic Gene Clusters (BGCs)

In bacteria and fungi, the genes encoding the enzymes for a specific biosynthetic pathway, such as an NRPS, are typically clustered together on the chromosome. youtube.com These groupings are known as Biosynthetic Gene Clusters (BGCs). youtube.comyoutube.com The identification and analysis of BGCs are crucial for understanding and engineering the production of natural products. nih.gov A typical NRPS gene cluster contains the gene for the large synthetase enzyme itself, as well as genes for tailoring enzymes that may modify the peptide, such as hydroxylases, and transporter proteins for efflux of the final product. researchgate.net

The biosynthesis of cyclic peptides is frequently directed by BGCs encoding for NRPS machinery. nih.gov For instance, the biosynthesis of the cyclic lipopeptide verlamelin in filamentous fungi is governed by a BGC containing an NRPS gene. nih.gov Similarly, the biosynthesis of the cyclic dipeptide analogue brevianamide F involves the BGC ftmA, which codes for peptide condensation via NRPS. mdpi.com Therefore, it is highly probable that the biosynthesis of this compound is directed by a specific BGC containing an NRPS gene programmed to incorporate proline and hydroxyproline.

Investigating Microbial Biosynthesis

Microorganisms are a rich source of cyclic dipeptides, which are often formed during fermentation or as secondary metabolites. wikipedia.orgwikipedia.org Bacteria such as Streptomyces and fungi like Aspergillus and Penicillium are well-known producers of these compounds. mdpi.com Lactic acid bacteria have also been reported to produce cyclic dipeptides. nih.gov

The biosynthesis of the precursor amino acid, trans-4-hydroxy-L-proline, has been achieved in recombinant microorganisms. d-nb.info In microbial systems, proline hydroxylases can convert free L-proline into hydroxyproline, a reaction that requires α-ketoglutarate, O₂, and Fe²⁺. nih.gov This contrasts with mammalian systems where proline is hydroxylated by prolyl 4-hydroxylases only after it has been incorporated into a peptide chain (a post-translational modification). nih.govnih.gov The ability of microbes to produce free hydroxyproline is significant for the potential microbial biosynthesis of this compound. A microorganism could potentially synthesize the cyclic dipeptide by first producing proline and hydroxyproline through its primary metabolic pathways and then condensing them via an NRPS system.

Chemical Synthesis Methodologies

Beyond biological synthesis, this compound can be formed through chemical methods, including intramolecular cyclization and under conditions simulating the prebiotic environment of early Earth.

Intramolecular Cyclization Techniques

The chemical synthesis of this compound is often achieved through the intramolecular cyclization of its linear dipeptide precursor, prolyl-hydroxyproline. This process involves the formation of a peptide bond between the N-terminal amino group of proline and the C-terminal carboxyl group of hydroxyproline, resulting in a stable diketopiperazine ring structure.

Studies have shown that this cyclization can be induced by heating. nih.gov The conversion of linear prolyl-hydroxyproline to its cyclic form occurs efficiently when heated in an alkaline solution. nih.gov Similarly, heating tripeptides with the structure X-Hyp-Gly (where X is an amino acid and Hyp is hydroxyproline) can lead to the formation of cyclic dipeptides, cyclo(X-Hyp). acs.org The reaction proceeds through the attack of the N-terminal amino group on the peptide bond carbonyl group, leading to the cleavage of the C-terminal amino acid and the formation of the cyclic structure. acs.org The presence of proline in a peptide chain is known to induce turns, which can facilitate the cyclization process by bringing the N- and C-termini into proximity. acs.org

| Starting Peptide | Condition | Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Linear Pro-Hyp | Heating at 50°C in 0.02 M ammonia solution | Cyclic Pro-Hyp | 97.72% | nih.gov |

| Ala-Hyp-Gly | Heating at 85°C, pH 4.8 for 1 hour | Cyclo(Ala-Hyp) | >50% decrease of starting peptide | acs.org |

| Leu-Hyp-Gly | Heating at 85°C, pH 4.8 for 1 hour | Cyclo(Leu-Hyp) | >50% decrease of starting peptide | acs.org |

Prebiotic Formation Studies

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are considered plausible peptide precursors in the context of the origin of life. nih.govnih.gov Research into the prebiotic formation of these molecules investigates their synthesis under conditions mimicking those of early Earth.

Studies have demonstrated that cyclic dipeptides can be formed from unprotected amino acids in aqueous solutions under mild conditions. nih.govresearchgate.net A key reagent in these simulations is trimetaphosphate (P3m), a plausible prebiotic condensing agent. researchgate.netresearchgate.net In one study, unprotected proline was shown to form cyclo-prolyl-proline with a yield of up to 97% in an aqueous solution of trimetaphosphate at 85°C and an alkaline pH of 10.7. nih.govresearchgate.net The same study successfully formed a cyclic dipeptide from hydroxyproline under similar conditions. nih.gov

The proposed mechanism for this formation involves several steps:

Proline (or hydroxyproline) reacts with trimetaphosphate to form an activated intermediate, proline triphosphate (PTP). nih.govresearchgate.net

PTP is then hydrolyzed to form a cyclic acylphosphoramidate (CAPA). nih.govresearchgate.net

Another amino acid molecule attacks the CAPA to form a linear dipeptide. nih.gov

This linear dipeptide then undergoes spontaneous intramolecular cyclization to form the cyclic dipeptide, particularly under alkaline conditions. nih.govresearchgate.net

These findings suggest that this compound could have formed abiotically on the early Earth, potentially playing a role in the chemical evolution that led to life. nih.govresearchgate.net

| Reactants | Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| L-Proline, Trimetaphosphate (P3m) | Aqueous solution, pH 10.7, 85°C, 7 days | Linear-prolyl-proline | Cyclo-prolyl-proline | nih.govresearchgate.net |

| Hydroxyproline, Trimetaphosphate (P3m) | Aqueous solution, alkaline pH | Not specified | Cyclic dipeptide of hydroxyproline | nih.gov |

Formation from Collagen Hydrolysates

Collagen is characterized by a unique repeating amino acid sequence, frequently Gly-X-Y, where X is often proline and Y is often hydroxyproline. The enzymatic breakdown of collagen yields a mixture of peptides, including the dipeptide prolyl-hydroxyproline (Pro-Hyp), a major component found in human blood after the ingestion of collagen hydrolysate nih.gov. This dipeptide serves as the direct precursor for the formation of this compound.

The generation of the linear Pro-Hyp precursor from collagen is a multi-step enzymatic process. Initially, large collagen proteins are denatured into gelatin and then hydrolyzed by proteases, such as collagenases and matrix metalloproteinases (MMPs), which break down the protein into smaller peptide fragments nih.gov.

Following this initial breakdown, the resulting oligopeptides are further processed by other enzymes. A key enzyme in the final liberation of Pro-Hyp is prolidase (EC 3.4.13.9) . Prolidase is a cytosolic metalloproteinase uniquely capable of cleaving imidodipeptides that have a C-terminal proline or hydroxyproline residue nih.govfrontiersin.org. This enzyme catalyzes the rate-limiting step in the complete degradation of collagen, hydrolyzing X-Pro or X-Hyp dipeptides to release free proline or hydroxyproline and the corresponding N-terminal amino acid nih.govfrontiersin.org. The Pro-Hyp sequence is highly resistant to degradation by other human plasma peptidases, which allows it to be efficiently released and made available for absorption or further conversion, such as cyclization nih.gov.

Primary Hydrolysis : Collagen is broken down by endoproteinases (e.g., collagenases) into smaller oligopeptides.

Final Cleavage : Prolidase acts on the resulting fragments, specifically cleaving bonds to release the dipeptide Pro-Hyp.

This enzymatic processing is fundamental to creating the necessary precursor for the subsequent formation of this compound.

The conversion of the linear dipeptide Pro-Hyp into its cyclic form, this compound, can be efficiently induced by heat. This process is a type of intramolecular condensation reaction, also known as head-to-tail cyclization.

The chemical mechanism involves a nucleophilic attack by the N-terminal amino group of the proline residue on the electrophilic carbonyl carbon of the C-terminal hydroxyproline residue. This reaction forms a six-membered ring structure, a diketopiperazine, and results in the elimination of a water molecule frontiersin.orgresearchgate.netdigitellinc.com. The stability of this six-membered ring structure provides a thermodynamic driving force for the reaction. Proline-containing peptides are particularly prone to this type of cyclization due to the conformational constraints imposed by the pyrrolidine (B122466) ring of proline, which can pre-organize the peptide backbone into a conformation favorable for ring closure.

This non-enzymatic cyclization can occur under various conditions, including heating in solution or even in a solid state frontiersin.orgacs.org. The reaction is essentially a dehydration synthesis that transforms the linear peptide into a more stable cyclic structure.

The efficiency of the conversion of linear Pro-Hyp to its cyclic form is significantly influenced by several key parameters, including pH, temperature, and the specific sequence of the precursor peptide.

pH

The pH of the reaction medium has a pronounced effect on the rate of cyclization. For dipeptides in general, cyclization rates are often faster under both acidic and basic conditions compared to neutral pH. An in vitro study demonstrated that heating linear Pro-Hyp in a dilute alkaline solution (0.02 M ammonia) resulted in a remarkably high conversion rate.

Temperature

Temperature is a critical factor for inducing cyclization. Heating provides the necessary activation energy for the intramolecular condensation reaction. For other collagen-derived peptides, such as Ala-Hyp-Gly, cyclization efficiency has been shown to be highly dependent on temperature, with yields increasing significantly at higher temperatures nih.gov. A specific study on Pro-Hyp found that heating at 50°C overnight under alkaline conditions was sufficient to achieve a near-quantitative yield.

A notable example from a research study highlights the combined effect of temperature and pH:

Heating linear Pro-Hyp at 50°C in a 0.02 M ammonia solution (alkaline pH) resulted in a 97.72% ± 0.79% yield of this compound.

While systematic studies detailing a broad range of pH and temperature effects specifically on Pro-Hyp cyclization are limited, this high-yield result underscores that mild heating in an alkaline environment is a highly efficient method for its formation.

Precursor Peptide Sequence

The structure of the starting peptide is a crucial determinant of cyclization efficiency. Research indicates that while many tripeptides of the sequence X-Hyp-Gly are efficiently converted into their corresponding cyclic dipeptides (cyclo(X-Hyp)) upon heating, the tripeptide Pro-Hyp-Gly is a notable exception and does not cyclize as readily nih.gov. This suggests that for the formation of this compound, the most effective precursor is the dipeptide Pro-Hyp itself, rather than a larger peptide containing this sequence at its N-terminus.

| Precursor Peptide | Relative Cyclization Efficiency | Primary Product |

|---|---|---|

| Prolyl-hydroxyproline (Pro-Hyp) | High | This compound |

| Prolyl-hydroxyprolyl-glycine (Pro-Hyp-Gly) | Low / Inefficient | N/A (Does not readily cyclize) |

Structural Elucidation and Conformational Analysis of Cyclic Prolyl Hydroxyproline

Advanced Spectroscopic and Diffraction Techniques

The rigid framework of cyclic-prolyl-hydroxyproline is amenable to study by several high-resolution analytical methods. X-ray crystallography offers a definitive view of its molecular arrangement in the crystalline state, while Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide dynamic conformational information in solution.

Table 1: Crystallographic Data for the Related Cyclic Tripeptide, cyclo-L-prolyl-L-prolyl-L-hydroxyproline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Space Group | P2₁2₁2₁ (orthorhombic) |

| a (Å) | 16.284 |

| b (Å) | 9.449 |

| c (Å) | 9.260 |

| Z | 4 |

Data from Kartha, G. & Ambady, G. (1975). iucr.org

In studies of similar proline-containing diketopiperazines, NMR has been used to confirm the presence of specific conformations. For example, in cyclo(L-Pro-L-Phe), NMR data in solution are consistent with a boat-like conformation of the diketopiperazine ring where the Cα-Cβ bonds of both residues are in an equatorial orientation. capes.gov.br The analysis of nuclear Overhauser effects (NOEs) can provide through-space distance constraints between protons, which helps in defining the three-dimensional structure. nih.gov For cyclic peptides containing hydroxyproline (B1673980), the chemical shifts of the ring protons can be used to deduce the puckering of the five-membered ring. acs.org

Table 2: Representative ¹³C NMR Chemical Shift Data for a Related Diketopiperazine, cyclo(L-Hyp-L-Ile) in MeOD

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 167.7 |

| C-7 (C=O) | 172.7 |

| C-6 (α-CH of Hyp) | 58.3 |

| C-9 (α-CH of Ile) | 61.2 |

Data from a study on cyclo(Hyp-Ile) by integrating molecular networking and ¹H NMR spectroscopy. mdpi.com

Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment and the secondary structure of peptides. The CD spectrum of a cyclic dipeptide is dominated by the electronic transitions of the two amide chromophores within the diketopiperazine ring. iucr.orgnih.gov The spectrum typically shows characteristic bands corresponding to n→π* and π→π* transitions. nih.gov The signs and magnitudes of these CD bands are highly dependent on the conformation of the peptide backbone, including the folding of the diketopiperazine ring. nih.gov

Molecular Geometry and Stereochemical Features

The pyrrolidine (B122466) ring of proline and hydroxyproline is not planar and exists in one of several puckered conformations. nih.gov These are often described as "envelope" or "twist" forms, with one or two atoms out of the plane of the others. researchgate.net The two predominant puckering modes are termed Cγ-exo (down pucker) and Cγ-endo (up pucker), where the Cγ atom is displaced on the opposite or same side of the ring as the carboxyl group, respectively. fccc.edu

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. While the trans form is strongly favored for most other amino acid pairs, the energy difference between the cis and trans conformations of an X-Pro bond is much smaller, leading to a significant population of the cis isomer in many peptides. researchgate.netnih.gov

In cyclic dipeptides (diketopiperazines), the two peptide bonds are constrained to a cis conformation to form the six-membered ring. This is a defining feature of this class of molecules. However, in larger cyclic peptides containing proline, both cis and trans isomers can be observed. For instance, the crystal structure of cyclo(L-Pro-Gly)₃ contains five trans peptide bonds and one cis peptide bond. nih.gov In contrast, the highly strained cyclic tripeptide cyclo-L-prolyl-L-prolyl-L-hydroxyproline features all three peptide bonds in the cis configuration. iucr.org The inherent cis nature of the peptide bonds within the diketopiperazine ring of this compound is a fundamental aspect of its molecular geometry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cyclo-L-prolyl-L-prolyl-L-hydroxyproline |

| cyclo(-L-Pro-Gly-)₂ |

| cyclo(L-Pro-L-Phe) |

| cyclo(L-Hyp-L-Ile) |

| L-alanyl-L-alanine diketopiperazine |

| L-prolyl-L-proline diketopiperazine |

| cyclo(L-Pro-L-Tyr) |

Biological Activities and Mechanistic Studies of Cyclic Prolyl Hydroxyproline

Cellular Proliferation and Tissue Remodeling

The influence of Cyclic-prolyl-hydroxyproline extends to fundamental processes of cell growth and the dynamic remodeling of tissues. It has been shown to modulate the behavior of key cells involved in tissue repair and maintenance and to influence the production of the structural network that holds tissues together.

Fibroblasts are critical cells in wound healing and tissue maintenance, responsible for creating the extracellular matrix. This compound has been demonstrated to act as a growth-initiating factor for these cells. In a key study, the cyclic form of prolyl-hydroxyproline was found to be more effective at enhancing the growth rate of mouse skin fibroblasts on a collagen gel than its linear counterpart. researchgate.net A concentration of just 7 nmol/mL of this compound was sufficient to cause a significant increase in the growth of these fibroblasts. nih.govmdpi.com This suggests that the cyclization of the peptide may enhance its biological activity, possibly by increasing its stability or cellular uptake. nih.govmdpi.com The related linear dipeptide, prolyl-hydroxyproline (Pro-Hyp), has also been shown to stimulate the growth of fibroblasts in a dose-dependent manner and to increase their migration from skin tissue samples. researchgate.net

Table 1: Effect of this compound on Fibroblast Growth

| Compound | Concentration | Cell Type | Substrate | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | 7 nmol/mL | Mouse Skin Fibroblasts | Collagen Gel | Significant enhancement of growth rate compared to linear Pro-Hyp | nih.gov, mdpi.com |

| Prolyl-hydroxyproline (linear) | 200 nmol/mL | Mouse Skin Fibroblasts | Plastic Plate | Significantly increased number of migrating fibroblasts | researchgate.net |

| Prolyl-hydroxyproline (linear) | 0-1000 nmol/mL | Mouse Skin Fibroblasts | Collagen Gel | Dose-dependent enhancement of growth | researchgate.net |

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Studies on the related linear dipeptide prolyl-hydroxyproline (Pro-Hyp) have demonstrated profound effects on ECM production and organization, particularly in tendon cells. nih.govresearchgate.net Treatment with Pro-Hyp leads to a significant increase in the production of key ECM proteins, including type I collagen and fibronectin. nih.gov Furthermore, it enhances the organization of the type I collagen network, a critical process for the structural integrity of tissues during remodeling and repair. nih.govresearchgate.net While these studies focused on the linear form, they highlight the potential role of the core prolyl-hydroxyproline structure in regulating the synthesis and assembly of the ECM.

Table 2: Effect of Prolyl-hydroxyproline (Linear) on Extracellular Matrix Protein Production in Tendon Cells

| Protein | Effect | Reference |

|---|---|---|

| Type I Collagen | Production significantly increased | nih.gov |

| Fibronectin | Production significantly increased | nih.gov |

| Type V Collagen | No marked changes observed | nih.gov |

Research has shown that the linear dipeptide prolyl-hydroxyproline (Pro-Hyp) actively promotes the differentiation and maturation of tendon cells. nih.govresearchgate.net This is evidenced by the modulation of lineage-specific genetic markers. Treatment with Pro-Hyp upregulates the expression of the tenogenic marker Scleraxis (Scx). nih.govliverpool.ac.uk At later stages, it also increases the expression of the tendon maturation markers Mohawk (Mkx) and Tenomodulin (Tnmd). liverpool.ac.uk This suggests a role for the dipeptide in guiding progenitor cells toward a mature tendon cell fate, a crucial aspect of tendon development and repair. nih.gov These effects are linked to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, which is pivotal in controlling cell cycle progression. nih.govliverpool.ac.uk

Table 3: Effect of Prolyl-hydroxyproline (Linear) on Tendon Cell Gene Expression

| Gene Marker | Cell Type | Time Point | Observed Effect | Reference |

|---|---|---|---|---|

| Scleraxis (Scx) | Adult Tenocytes & Progenitors | Day 4-11 | Marked upregulation followed by downregulation | nih.gov, liverpool.ac.uk |

| Mohawk (Mkx) | Adult Tenocytes & Progenitors | Day 11 | Upregulated (up to ~40-fold increase) | liverpool.ac.uk |

| Tenomodulin (Tnmd) | Adult Tenocytes & Progenitors | Day 11 | Upregulated (up to ~40-fold increase) | liverpool.ac.uk |

Molecular Signaling and Receptor Interactions

The biological activities of this compound and its linear counterpart are rooted in their ability to interact with and modulate specific molecular pathways.

The regulation of Insulin-like Growth Factor-1 (IGF-1) is a critical homeostatic mechanism essential for normal metabolism, development, and survival. nih.gov Extensive research has identified a different cyclic dipeptide, Cyclic glycine-proline (cGP), as a key regulator of this system. nih.govmdpi.com cGP modulates the bioavailability of IGF-1 by competing for its binding site on the Insulin-like Growth Factor Binding Protein 3 (IGFBP-3). nih.govmdpi.comwikipedia.org Based on available scientific literature, there is currently no direct evidence to suggest that this compound is involved in the regulation of IGF-1 homeostasis.

Mechanistic studies have revealed that the linear dipeptide prolyl-hydroxyproline (Pro-Hyp) can directly bind to intracellular proteins to mediate its effects. tandfonline.comnih.gov A notable example is its interaction with the forkhead box protein Foxg1. tandfonline.comnih.govtandfonline.com Research indicates that Pro-Hyp binds directly to the Foxg1 recombinant protein, which leads to a structural alteration. tandfonline.comtandfonline.com This conformational change disrupts the interaction between Foxg1 and another transcription factor, Runx2, causing Runx2 to dissociate from the complex. tandfonline.comtandfonline.com This mechanism is significant in the context of osteoblast differentiation, where Pro-Hyp binding to Foxg1 ultimately enhances Runx2 expression. tandfonline.comnih.gov Further studies have shown that Pro-Hyp facilitates the binding of Foxg1 to a specific responsive element in the promoter region of the PGC-1α gene, which is involved in adipocyte differentiation. frontiersin.org To date, these direct binding studies have been performed with the linear Pro-Hyp dipeptide, and there is no direct evidence confirming a similar binding interaction for this compound.

Table 4: List of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | cyclo(Pro-Hyp) |

| Prolyl-hydroxyproline | Pro-Hyp |

| Proline | Pro |

| Hydroxyproline (B1673980) | Hyp |

| Cyclic glycine-proline | cGP |

| Scleraxis | Scx |

| Mohawk | Mkx |

| Tenomodulin | Tnmd |

| Forkhead box protein G1 | Foxg1 |

| Runt-related transcription factor 2 | Runx2 |

| Insulin-like Growth Factor-1 | IGF-1 |

| Insulin-like Growth Factor Binding Protein 3 | IGFBP-3 |

| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | PGC-1α |

| Fibronectin |

Effects on Protein-Protein Interactions (e.g., Foxg1-Runx2 Complex)

The linear dipeptide prolyl-hydroxyproline (Pro-Hyp), a major component of collagen peptides, has been shown to directly influence the interaction between key regulatory proteins involved in cellular differentiation. tandfonline.comtandfonline.com Specifically, research has focused on its role in modulating the complex formed by Forkhead box g1 (Foxg1) and Runt-related transcription factor 2 (Runx2), which is crucial for osteoblast differentiation. tandfonline.comtandfonline.comnih.gov

Studies have demonstrated that Pro-Hyp directly binds to the Foxg1 protein. tandfonline.comnih.gov This binding event induces a structural alteration in Foxg1. tandfonline.comnih.gov In the absence of Pro-Hyp, Foxg1 and Runx2 interact to form a complex. tandfonline.comnih.gov However, the binding of Pro-Hyp to Foxg1 disrupts this interaction, leading to the dissociation of Runx2 from the complex. tandfonline.comtandfonline.comnih.gov This mechanism suggests that Pro-Hyp mediates the activity of Runx2, a critical regulator of osteoblast differentiation, by directly targeting Foxg1 and altering its protein-protein interactions. tandfonline.comnih.gov In the presence of Pro-Hyp, Foxg1, along with Forkhead box o1 (Foxo1), then binds to a specific response element in the Runx2 promoter, activating its transcription. portlandpress.comnih.gov

| Condition | Molecular Interaction | Outcome | Reference |

|---|---|---|---|

| Absence of Pro-Hyp | Foxg1 interacts with Runx2 | Formation of Foxg1-Runx2 complex | tandfonline.comnih.gov |

| Presence of Pro-Hyp | Pro-Hyp binds directly to Foxg1 | Alters Foxg1 conformation, disrupting the Foxg1-Runx2 interaction | tandfonline.comtandfonline.comnih.gov |

| Presence of Pro-Hyp | Foxg1 and Foxo1 bind to Runx2 promoter | Activation of Runx2 expression | portlandpress.comnih.gov |

Activation of Signal Transduction Pathways (e.g., Extracellular Signal-Regulated Kinase Phosphorylation)

The linear dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been identified as a significant modulator of intracellular signaling, particularly the Extracellular Signal-Regulated Kinase (ERK) pathway. nih.govliverpool.ac.uk The ERK cascade is a central signaling route that controls fundamental cellular processes, including cell cycle progression and proliferation. nih.gov

Research on adult tendon cells has shown that treatment with Pro-Hyp leads to a significant upregulation of ERK phosphorylation (p42/44 MAPK). nih.govliverpool.ac.uk This activation of the ERK cascade is correlated with the observed mitogenic effects of Pro-Hyp, such as enhanced cell proliferation. nih.govfrontiersin.org The activation of ERK signaling by Pro-Hyp is considered a key mechanism through which this dipeptide exerts its influence on cellular behavior and tissue homeostasis. nih.gov Inhibition of the upstream ERK activator, MEK1/2, was found to significantly reduce the chemotactic activity mediated by Pro-Hyp, further confirming the pathway's importance. nih.govliverpool.ac.uk

Integrin-Mediated Cellular Responses

Integrins, a family of cell surface receptors that mediate cell-matrix adhesion, play a crucial role in the cellular responses to collagen-derived peptides. The linear dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been shown to elicit cellular responses through an integrin-mediated mechanism. nih.govliverpool.ac.uk

Studies have demonstrated that Pro-Hyp promotes cell motility, migration, and the formation of lamellipodial protrusions in tendon cells. nih.gov These events are associated with an increase in active β1-integrin-containing focal contacts and a reorganization of the actin cytoskeleton. nih.gov The functional link between Pro-Hyp and integrin signaling is further substantiated by the finding that an antagonist of the α5β1-integrin, ATN-161, significantly reduces Pro-Hyp-mediated chemotactic activity and inhibits the uptake of Pro-Hyp into tenocytes. nih.govliverpool.ac.uk These findings suggest that Pro-Hyp can function as a ligand for α5β1-integrin, activating downstream signaling cascades, such as the ERK pathway, through an "outside-in" signaling mechanism. nih.govliverpool.ac.uk

Diverse Bioactivity Spectrum of Cyclic Hydroxyproline-Containing Dipeptides

Neuroprotective and Neurotrophic Effects

Cyclic dipeptides (CDPs), including those containing proline and hydroxyproline, exhibit a range of neuroprotective and neurotrophic activities. frontiersin.orgmdpi.com These compounds are noted for their stability and ability to cross the blood-brain barrier, making them potential agents for neurological applications. mdpi.comsci-hub.se

While much of the specific research on antidepressant effects has focused on the linear dipeptide prolyl-hydroxyproline (Pro-Hyp), the findings provide insight into the potential of related cyclic structures. Oral administration of Pro-Hyp has been shown to produce antidepressant-like effects in animal models. researchgate.netnih.gov This effect is linked to the promotion of hippocampal cell proliferation and a significant increase in the gene expression of crucial neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in the hippocampus. researchgate.netnih.gov Furthermore, Pro-Hyp was found to increase dopamine (B1211576) concentration in the prefrontal cortex. researchgate.netnih.gov Other proline-containing peptides, such as cyclo-Gly-Pro, have been reported to inhibit inflammation and induce vascular remodeling, which contributes to the protection of brain tissue from ischemic injury. frontiersin.orgsci-hub.se

| Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Prolyl-hydroxyproline (Linear) | Antidepressant-like effects | Increases BDNF & NGF expression; promotes hippocampal neural progenitor cell proliferation; increases dopamine concentration. | researchgate.netnih.gov |

| Cyclo-Gly-Pro (Cyclic) | Neuroprotection against ischemic injury | Inhibits inflammation and induces vascular remodeling. | frontiersin.orgsci-hub.se |

| General Cyclic Dipeptides | Neuroprotective effects | Facilitate transmembrane transport across the blood-brain barrier. | mdpi.comsci-hub.se |

Stimulation of Bacterial Quorum Sensing Signals

Cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are significant players in intercellular communication, particularly in bacterial quorum sensing (QS). nih.govnih.gov QS is a cell-density-dependent signaling system that bacteria use to coordinate group behaviors. nih.gov Proline- and hydroxyproline-based CDPs have been found to influence this cell-to-cell signaling. nih.govoup.com

Certain CDPs act as QS signaling molecules themselves. For example, cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Pro-Val), and cyclo(Pro-Leu) have been identified as autoinducers in the QS system of Serratia odorifera. nih.gov Similarly, cyclo(l-Leu-l-Pro) and cyclo(l-Pro-l-Tyr) from Pseudomonas putida were able to activate a biosensor strain. nih.gov In contrast, some CDPs can act as antagonists or inhibitors of QS. For instance, cyclo(L-Pro-L-Phe) has been shown to downregulate the expression of genes in the rhl and pqs QS systems of Pseudomonas aeruginosa. researchgate.net This modulation of bacterial communication highlights the potential of hydroxyproline-containing CDPs to interfere with microbial processes like biofilm formation and virulence factor production. nih.govresearchgate.net

Antioxidant Activity

A notable biological activity of many cyclic dipeptides, including those containing hydroxyproline, is their antioxidant capacity. acs.orgnih.govresearchgate.net They are found in various foods and beverages and are reported to have beneficial effects linked to their ability to combat oxidative stress. acs.orgnih.govscience.gov

Studies have shown that cyclic dipeptides such as cyclo(Ile-Pro), cyclo(Phe-Pro), cyclo(Pro-Val), and cyclo(Leu-Pro) possess antioxidant properties. acs.org More specifically, research on a collagen hydrolysate enriched with hydroxyproline (Hyp)-containing cyclic dipeptides, cyclo(X-Hyp), demonstrated significant protective effects against oxidative stress. researchgate.net These cyclo(X-Hyp) compounds were effective at decreasing intracellular reactive oxygen species (ROS) generated by UVB irradiation in human epidermal keratinocytes. researchgate.net The ROS scavenging ability of these cyclic dipeptides was found to be superior to that of their corresponding linear dipeptide forms. researchgate.net Furthermore, cyclic dipeptides like cyclo(Ser-Hyp) have been suggested to exert anti-inflammatory and antioxidant activities. acs.org The antioxidant properties of these compounds are often attributed to their stable cyclic structure. researchgate.net

Enzyme Inhibition Studies (e.g., Chitinase (B1577495), Calpain)

This compound belongs to the diketopiperazine (DKP) class of molecules, which are the simplest forms of cyclic peptides found in a wide array of organisms. nih.gov Proline-based DKPs, and to a lesser extent those containing hydroxyproline, are noted for their biological activities. nih.gov Research into the broader family of proline-containing cyclic dipeptides has highlighted their potential as enzyme inhibitors.

Calpain Inhibition: Diketopiperazines have been identified as potential calpain inhibitors, which are relevant in the context of therapeutic strategies for conditions like stroke. nih.gov Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, and their overactivation is implicated in various pathological processes, including neurodegeneration. The inhibitory action of DKPs on calpain suggests a potential therapeutic avenue for diseases characterized by excessive calpain activity.

Chitinase Inhibition: Studies have also explored cyclic dipeptides as inhibitors of chitinase. nih.gov Chitinases are enzymes that break down chitin, a component of the cell walls of fungi and the exoskeletons of some animals, including insects. The inhibition of chitinase is a strategy for developing antifungal and antiparasitic agents. The investigation into cyclic dipeptides as chitinase inhibitors underscores the diverse enzymatic interactions of this class of compounds. nih.gov

Receptor Antagonism (e.g., Human Oxytocin (B344502) Receptors)

In addition to enzyme inhibition, diketopiperazines have been shown to function as antagonists of human oxytocin receptors. nih.gov Oxytocin receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including social bonding and uterine contractions. Antagonism of these receptors can be therapeutically useful in certain medical contexts, such as delaying preterm labor. The ability of DKPs to act as antagonists at these receptors highlights their potential for modulating key signaling pathways in the body. nih.gov Synthetic oxytocin receptor agonists have been developed to have high selectivity over related vasopressin receptors to avoid cross-reactivity. researchgate.net

Investigation of Effects on Cellular Biofunctions in Disease Models

The effects of prolyl-hydroxyproline, in both its linear and cyclic forms, have been investigated in various disease and physiological models, revealing significant impacts on cellular functions.

Skin Fibroblast Growth and Skin Aging: Studies have demonstrated that cyclic prolyl-hydroxyproline (c(Pro-Hyp)) can influence skin cell function. Following ingestion of collagen hydrolysate, c(Pro-Hyp) has been detected in human plasma. nih.gov In vitro experiments have shown that c(Pro-Hyp) significantly enhances the growth rate of mouse skin fibroblasts on collagen gel, suggesting a role in skin health and repair. nih.gov

In a study using a mouse model of accelerated aging (Sod1-deficient mice), the combination of collagen peptides (containing prolyl-hydroxyproline) and vitamin C was shown to prevent age-related skin thinning. tandfonline.com This effect was associated with the upregulation of Col1a1 (collagen type I alpha 1) and Has2 (hyaluronan synthase 2) expression. tandfonline.com Furthermore, this co-treatment significantly reduced lipid peroxidation levels in the skin, indicating a protective effect against oxidative damage. tandfonline.com Another study in mice found that the intake of prolyl-hydroxyproline (PO) and hydroxyprolyl-glycine (OG) led to a marked decrease in transepidermal water loss and an enhancement in the water content of the stratum corneum, improving the skin's barrier function. nih.gov

Chondroprotective Effects: The bioactive peptide prolyl-hydroxyproline has demonstrated a chondroprotective effect in mouse articular cartilage both in vitro and in vivo. csic.es This suggests a potential role in maintaining joint health and mitigating the cellular dysfunction seen in conditions like osteoarthritis.

Immune Modulation in Cancer Models: Research has uncovered a role for hydroxyproline in modulating immune responses within the tumor microenvironment. Hydroxyproline was found to significantly enhance the interferon-gamma (IFN-γ)-induced expression of Programmed Death-Ligand 1 (PD-L1) in various myeloid and cancer cell types. nih.gov PD-L1 is a crucial immune checkpoint protein that can be exploited by tumors to evade the host immune system. The study revealed that hydroxyproline acts by inhibiting autophagic flux, a cellular degradation process. nih.gov This finding suggests that the presence of hydroxyproline in fibrotic tumors could contribute to an immunosuppressive environment. nih.gov

Interactive Data Table: Effects of this compound and Related Peptides on Cellular Functions

| Compound/Treatment | Model System | Observed Effect | Associated Finding/Mechanism | Citation |

|---|---|---|---|---|

| Cyclic Prolyl-hydroxyproline (c(Pro-Hyp)) | Mouse Skin Fibroblasts (in vitro) | Enhanced cell growth rate | Stimulation of fibroblasts on collagen gel | nih.gov |

| Collagen Peptides (containing Pro-Hyp) + Vitamin C | Sod1-deficient mice (in vivo) | Prevention of skin thinning | Upregulation of Col1a1 and Has2 expression; reduced lipid peroxidation | tandfonline.com |

| Prolyl-hydroxyproline (PO) and Hydroxyprolyl-glycine (OG) | HR-1 hairless mice (in vivo) | Improved skin barrier function | Decreased transepidermal water loss; increased water content in stratum corneum | nih.gov |

| Prolyl-hydroxyproline | Mouse Articular Cartilage (in vitro/in vivo) | Chondroprotective effect | Protection of cartilage tissue | csic.es |

| Hydroxyproline | Myeloid and Cancer Cell Lines (in vitro) | Enhanced IFN-γ-induced PD-L1 expression | Inhibition of autophagic flux | nih.gov |

Metabolism and Degradation Pathways of Cyclic Prolyl Hydroxyproline

Endogenous Metabolic Transformations

While cyclic-prolyl-hydroxyproline itself largely resists degradation, its component amino acid, trans-4-hydroxy-L-proline (Hyp), is subject to specific endogenous metabolic transformations. nih.govfrontiersin.org Free Hyp in the body is primarily derived from the breakdown of collagen. nih.govwikipedia.org Unlike its precursor, proline, hydroxyproline (B1673980) is not reutilized for the synthesis of new proteins. nih.govfrontiersin.org Instead, it enters a specific catabolic pathway.

The degradation of hydroxyproline is initiated by a distinct mitochondrial enzyme. frontiersin.orgnih.gov The pathway ultimately breaks down hydroxyproline into glyoxylate (B1226380) and pyruvate. nih.govresearchgate.net

A concept analogous to the "proline cycle" has been proposed for hydroxyproline, termed the "hydroxyproline cycle". nih.govfrontiersin.org This cycle involves the interconversion of hydroxyproline and its oxidized product, Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C). nih.govfrontiersin.org This process is thought to play a role in maintaining cellular redox balance and can be coupled to the pentose (B10789219) phosphate (B84403) pathway, which provides precursors for nucleotide synthesis. nih.govbohrium.com

| Metabolite | Key Enzyme | Product | Significance |

|---|---|---|---|

| trans-4-hydroxy-L-proline (Hyp) | Hydroxyproline Dehydrogenase (PRODH2/OH-POX) | Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) | First and rate-limiting step in Hyp catabolism. maayanlab.cloudnih.gov |

| Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) | P5C Dehydrogenase (P5CDH) | OH-glutamate | Further degradation towards central metabolism. nih.gov |

| OH-P5C | P5C Reductase (PYCR) | Hydroxyproline | Reverse reaction, part of the "Hydroxyproline Cycle" for redox balance. nih.govfrontiersin.orgnih.gov |

| Hydroxyproline | L-amino-acid oxidase pathway | Pyrrole-2-carboxylate | An alternative, secondary degradation pathway. wikipedia.org |

The principal enzyme governing the catabolism of hydroxyproline is Proline Dehydrogenase 2 (PRODH2), also known as Hydroxyproline Oxidase (OH-POX). nih.govfrontiersin.orgmaayanlab.cloud This mitochondrial enzyme catalyzes the first step in the degradation of trans-4-hydroxy-L-proline. maayanlab.cloudnih.gov

Biochemical studies reveal that PRODH2 has a pronounced substrate preference for hydroxyproline over proline. maayanlab.cloudnih.gov The enzyme is a flavoprotein, containing a Flavin Adenine Dinucleotide (FAD) molecule in its catalytic core, and it donates electrons to the electron transport chain, likely via coenzyme Q10. nih.govmaayanlab.cloudnih.gov The product of the reaction catalyzed by PRODH2 is Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C). nih.govbohrium.com Beyond its metabolic role, the activity of OH-POX has been implicated in the generation of reactive oxygen species (ROS) and the subsequent activation of apoptosis. maayanlab.clouduniprot.org Unlike proline dehydrogenase (PRODH), PRODH2 expression is not significantly regulated by the p53 tumor suppressor family. nih.govuniprot.org

| Feature | Description | Reference |

|---|---|---|

| Full Name | Proline Dehydrogenase 2 / Hydroxyproline Oxidase | nih.govfrontiersin.org |

| Cellular Location | Mitochondrial inner membrane | nih.gov |

| Substrate | trans-4-hydroxy-L-proline | maayanlab.cloudnih.gov |

| Product | Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) | nih.govbohrium.com |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | maayanlab.cloudnih.gov |

| Electron Acceptor | Coenzyme Q10 (probable in vivo) | nih.gov |

Enzymatic Stability and Resistance to Proteolytic Degradation

A defining characteristic of cyclic dipeptides, including this compound, is their exceptional stability and resistance to enzymatic degradation. nih.govresearchgate.netmdpi.com The cyclic and conformationally rigid 2,5-diketopiperazine ring structure protects the internal peptide bonds from the action of most peptidases and proteases. nih.govmdpi.comfrontiersin.org

This resistance to proteolytic cleavage is a significant advantage compared to their linear peptide counterparts, which are typically rapidly degraded in biological systems. researchgate.net Studies investigating the enzymatic hydrolysis of various diketopiperazines have confirmed their general stability against a range of peptidases. nih.gov While specific microorganisms have been shown to degrade certain cyclic dipeptides, this often requires inducible enzymes with high substrate specificity, and it is not a general metabolic pathway in mammals. nih.gov This inherent stability is a key factor that allows for the detection of this compound in human plasma following the ingestion of collagen hydrolysates, as it can withstand the digestive process. nih.govresearchgate.net

Computational and Theoretical Investigations of Cyclic Prolyl Hydroxyproline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide atomic-level insights into the behavior of c(Pro-Hyp), bridging the gap between its static structure and dynamic function. These techniques are crucial for understanding its conformational preferences and interactions with biological systems, which are often difficult to characterize solely through experimental methods like NMR spectroscopy. nih.gov

Conformational Landscape Mapping and Energy Minimization

The conformational landscape of c(Pro-Hyp) is defined by the rotational flexibility of its backbone and the puckering of the two pyrrolidine (B122466) rings from the proline and hydroxyproline (B1673980) residues. The proline ring can adopt two primary puckering states, "endo" (Cγ-down) and "exo" (Cγ-up), which are correlated with the cis and trans conformations of the preceding peptide bond. nih.gov The electronegative substituent on the hydroxyproline residue further influences this preference. nih.gov

Energy minimization techniques are used to identify stable, low-energy conformations. These methods systematically adjust the geometry of the molecule to find a local or global minimum on the potential energy surface. For peptides containing proline and hydroxyproline, this involves exploring the energetic consequences of different ring pucker states and the cis/trans isomerization of the two peptide bonds within the DKP ring. Due to the bicyclic nature of c(Pro-Hyp), the DKP ring itself is not perfectly planar, adopting a slight boat or chair conformation, which adds another layer of complexity to its conformational analysis.

Table 1: Key Conformational Parameters in c(Pro-Hyp) Analysis

| Parameter | Description | Typical States/Values | Relevance |

| Pyrrolidine Ring Pucker | The out-of-plane conformation of the five-membered rings of Pro and Hyp. | Endo (Cγ-down), Exo (Cγ-up) | Influences backbone dihedral angles and overall shape. nih.gov |

| Peptide Bond Isomerization | The geometry around the Pro-Hyp and Hyp-Pro peptide bonds. | cis (ω ≈ 0°), trans (ω ≈ 180°) | The cyclic constraint of DKPs locks the peptide bonds into a cis conformation. |

| DKP Ring Conformation | The overall shape of the central six-membered diketopiperazine ring. | Planar, Boat, Chair | Determines the spatial orientation of the amino acid side chains. |

| Dihedral Angles (φ, ψ) | Backbone torsion angles that define the peptide's secondary structure. | Highly restricted due to the cyclic nature. | Key descriptors of the conformational state. |

Molecular Dynamics (MD) Simulations

While energy minimization identifies static low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model how c(Pro-Hyp) moves, flexes, and interacts with its environment, typically an explicit solvent like water. nih.govnih.gov

Table 2: Typical Parameters for MD Simulation of a Cyclic Peptide like c(Pro-Hyp)

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters describing the potential energy of the system's atoms. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment, crucial for accurate modeling. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, longer times allow for sampling of slower conformational changes. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Solvent Accessible Surface Area (SASA) | Quantifies molecular stability, flexibility, and interactions. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

For the highest level of accuracy in geometric and energetic predictions, quantum chemical (QC) calculations are employed. Methods like Density Functional Theory (DFT) model the electronic structure of the molecule, providing precise information that classical force fields used in MD cannot capture. mdpi.combeilstein-journals.org DFT is particularly useful for studying the subtle electronic effects that govern conformational preferences, such as the influence of the hydroxyl group in hydroxyproline on ring puckering. nih.gov

QC calculations can be used to:

Accurately determine the relative energies of different conformers (e.g., endo vs. exo puckers). mdpi.com

Validate and parameterize classical force fields for use in larger-scale MD simulations.

Analyze intramolecular interactions, such as hydrogen bonds and non-covalent contacts, by examining electron density. mdpi.comresearchgate.net

Simulate vibrational spectra (IR, Raman) to help interpret experimental data. mdpi.com

For example, DFT calculations have been used to explain the high diastereoselectivity observed in the synthesis of proline-based diketopiperazines, confirming the energetic favorability of certain conformations. beilstein-journals.org These studies often employ functionals like B3LYP with basis sets such as 6-31G(d) to balance computational cost and accuracy. nih.gov

In Silico Design and Predictive Methodologies

The rigid, well-defined structure of c(Pro-Hyp) makes it an attractive scaffold for in silico drug design. Computational methods allow for the rapid design and evaluation of novel analogues and the prediction of their interactions with biological targets, accelerating the drug discovery process. mdpi.com

De Novo Design of Cyclic Peptide Analogues

De novo design involves creating novel molecules based on the c(Pro-Hyp) framework. The goal is to modify the parent structure to enhance specific properties, such as binding affinity for a target protein, metabolic stability, or cell permeability. rsc.org Computational approaches allow researchers to virtually synthesize and assess vast libraries of analogues before committing to expensive and time-consuming chemical synthesis. bio-conferences.org

The design process typically follows these steps:

Scaffold Selection: The c(Pro-Hyp) bicyclic ring system is used as the core template.

Virtual Modification: Analogues are created by adding or modifying functional groups, substituting the proline or hydroxyproline with other natural or synthetic amino acids, or altering the stereochemistry (e.g., using D-amino acids). mdpi.com

Conformational Analysis: The new analogues are subjected to energy minimization and MD simulations to ensure they maintain a stable, desired conformation.

Property Prediction: In silico tools are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of the designed analogues. mdpi.com

Prediction of Protein-Peptide Interactions and Binding Affinities

A primary goal of designing c(Pro-Hyp) analogues is to create molecules that can bind to and modulate the function of specific protein targets, often by inhibiting protein-protein interactions (PPIs). nih.gov Computational docking is a key technique used to predict the binding mode and affinity of a ligand (the cyclic peptide) to a receptor (the target protein).

The typical workflow for predicting these interactions includes:

Molecular Docking: An ensemble of low-energy conformations of the c(Pro-Hyp) analogue, often generated from MD simulations, is docked into the binding site of the target protein. Docking algorithms systematically sample different orientations and positions of the peptide to find the most favorable binding pose. rsc.orgfigshare.com Servers and software like HADDOCK and ClusPro are widely used for this purpose. nih.govnih.govcluspro.org

Scoring: The generated poses are ranked using scoring functions that estimate the binding affinity.

Refinement and Rescoring: The top-ranked poses are often subjected to further refinement using more computationally intensive methods. MD simulations of the protein-peptide complex can be run to assess the stability of the predicted binding mode. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are then used to calculate the binding free energy more accurately from the simulation trajectory. nih.gov

This predictive framework allows for the high-throughput virtual screening of c(Pro-Hyp) analogues, prioritizing the most promising candidates for experimental validation. nih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry provides significant insights into the chemical reactivity of cyclic peptides, including the acidity of the α-proton (the proton attached to the α-carbon). The acidity of this proton is crucial as it relates to the stereochemical integrity and various biochemical reactions of the peptide. worktribe.comrsc.org Studies on 2,5-diketopiperazines (DKPs), the class of cyclic dipeptides to which cyclo(Pro-Hyp) belongs, have revealed that the α-protons in proline-containing residues exhibit unusually high kinetic acidity. nih.govbirmingham.ac.uk

Kinetic and computational studies involving hydrogen-deuterium exchange have demonstrated that the α-protons in prolyl residues of DKPs deprotonate at a significantly faster rate compared to other amino acid residues. nih.gov This enhanced reactivity is a unique property of proline in cyclic peptide systems. Electronic structure calculations have successfully replicated these experimental trends, confirming the heightened lability of the prolyl α-proton. worktribe.comnih.gov

Research comparing different amino acid residues within DKP systems shows a clear hierarchy in reactivity, with the prolyl residue being the most kinetically labile. nih.govbirmingham.ac.uk This increased acidity is attributed to stereoelectronic factors inherent in the constrained cyclic structure. nih.gov The data from these computational and experimental studies allow for the estimation of α-carbon acid pKa values and provide a quantitative understanding of reactivity. rsc.org

| DKP Residue | Relative Rate of Deprotonation (krel) | Fold Increase vs. Tyrosyl |

|---|---|---|

| Prolyl | 2.9 | 89 |

| Glycyl | 1.0 | 31 |

| Alanyl | 0.1 | 3 |

| Tyrosyl | 0.033 | 1 |

Data adapted from kinetic studies on model DKP systems to illustrate relative reactivities. worktribe.comnih.gov

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are critical in understanding the conformational preferences and stability of molecules like cyclo(Pro-Hyp). Computational studies have been instrumental in elucidating these effects, particularly in proline and hydroxyproline-containing peptides. figshare.com The rigid, cyclic structure of cyclo(Pro-Hyp) imposes significant constraints that magnify the impact of stereoelectronic interactions.

In proline residues, the puckering of the five-membered pyrrolidine ring and the orientation of substituents are heavily influenced by stereoelectronic factors. For instance, the gauche effect can play a role in the conformational stability of 4-substituted prolines, such as hydroxyproline. nih.gov Computational models can dissect these interactions to predict the most stable conformations and the energy barriers between them.

Academic and Research Applications of Cyclic Prolyl Hydroxyproline

Advancements in Synthetic Peptide Chemistry

The synthesis of cyclic-prolyl-hydroxyproline, often abbreviated as cyclo(Pro-Hyp), is a key area of advancement in synthetic peptide chemistry. The rigid, cyclic structure of this dipeptide presents both challenges and opportunities for chemists. One established method for its preparation involves the intramolecular cyclization of its linear precursor, prolyl-hydroxyproline (Pro-Hyp). This is typically achieved by heating the linear dipeptide in a mild alkaline solution, such as 0.02 M ammonia, which facilitates the head-to-tail condensation and dehydration, resulting in a high yield of the cyclic product. nih.gov

This cyclization process is a model for understanding the formation of diketopiperazines, the simplest class of cyclic peptides. Research has shown that the formation of cyclo(Pro-Hyp) from its linear form can be highly efficient, with conversion rates reaching over 97%. nih.gov The presence of the proline residue, with its unique pyrrolidine (B122466) ring, significantly influences the peptide's conformational properties, making cyclic dipeptides containing proline valuable scaffolds in peptide design. mdpi.comconsensus.app

Furthermore, the hydroxyproline (B1673980) (Hyp) residue within the structure offers a site for further chemical modification. The hydroxyl group can be targeted for stereospecific reactions to create a diverse array of 4-substituted proline derivatives. This "proline editing" approach allows for the incorporation of various functional groups, including recognition motifs like biotin (B1667282), fluorescent probes, or reactive handles for bioorthogonal conjugation reactions, all while the peptide backbone remains protected. nih.govacs.org This versatility makes cyclo(Pro-Hyp) and related hydroxyproline-containing peptides powerful tools for creating complex and functionally diverse peptide structures.

Development of Research Probes and Tools for Biological Systems

The unique structure of this compound and its parent amino acid, hydroxyproline, makes them suitable for development into research probes to investigate complex biological systems. By attaching reporter molecules such as biotin or fluorescent tags, scientists can create tools to track the distribution, binding partners, and cellular uptake of these peptides.

A prominent strategy involves the modification of the hydroxyl group on the hydroxyproline residue. This site allows for the covalent attachment of various functional moieties without significantly altering the core peptide structure that may be crucial for biological recognition. acs.org For instance, incorporating biotin creates a high-affinity handle for detection with streptavidin-conjugated enzymes or fluorophores, enabling techniques like Western blotting or fluorescence microscopy.

Similarly, attaching fluorescent dyes allows for direct visualization of the peptide's localization within cells or tissues. Handles for heteronuclear NMR, such as fluorine (¹⁹F), can also be incorporated to study conformational changes and interactions with biological targets in detail. acs.org The development of such probes is instrumental in elucidating the mechanisms of action of cyclic peptides and identifying their molecular targets, thereby advancing our understanding of their physiological roles.

Integration into Biomaterial Design and Engineering

The inherent properties of hydroxyproline, a key component of collagen, make it an attractive building block for the design of novel biomaterials. pku.edu.cn this compound, with its stable and conformationally constrained structure, can be integrated into polymers to create biomimetic and biodegradable materials for biomedical applications.

Hydroxyproline-derived polymers, such as polyesters and polypeptides, are being explored for uses ranging from drug delivery carriers to absorbable implants. pku.edu.cn The inclusion of the pyrrolidine ring from proline and hydroxyproline can impart unique structural characteristics to the polymer backbone. pku.edu.cn The cyclic nature of cyclo(Pro-Hyp) can introduce points of rigidity and defined stereochemistry into a polymer chain, influencing its macroscopic properties like thermal stability, mechanical strength, and degradation kinetics.

The design of such polymers often involves the synthesis of cyclic monomers derived from hydroxyproline, which can then undergo controlled ring-opening polymerization to form high molecular weight polyesters. pku.edu.cnchinesechemsoc.org This approach allows for precise control over the polymer's structure and properties. The resulting biomaterials can be engineered to be biocompatible and to degrade into non-toxic, naturally occurring amino acids. These materials hold promise for applications in tissue engineering, where they can serve as scaffolds that mimic the natural extracellular matrix, and in controlled drug release systems. nih.govresearchgate.net

Green Chemistry Approaches in Peptide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," methods for chemical synthesis, and peptide chemistry is no exception. The synthesis of this compound and other proline-based cyclic dipeptides is an area where green chemistry principles are being successfully applied.

Traditional methods for peptide cyclization often rely on organic solvents and coupling reagents that can be hazardous and generate significant waste. jst.go.jp Newer, greener approaches aim to minimize or eliminate the use of such substances. One promising strategy is the use of water as a solvent for both the deprotection of precursor peptides and the subsequent intramolecular cyclization. researchgate.net Studies have demonstrated that N-Boc-protected dipeptide methyl esters can undergo one-pot deprotection and cyclization in water, providing an efficient and environmentally benign route to cyclic dipeptides with good yields and easy product isolation. researchgate.net

Another green technique that has shown considerable promise is microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction times for peptide synthesis and cyclization, often leading to higher purity of the crude product. nih.govnih.govuni-hannover.de This method can reduce energy consumption and the need for prolonged heating. nih.gov Furthermore, enzymatic synthesis offers a highly specific and mild alternative for creating peptide bonds and modifying amino acids, operating under aqueous conditions and avoiding harsh reagents. oup.comscispace.comagarwallab.com These green chemistry approaches are not only more sustainable but can also offer advantages in terms of efficiency and cost-effectiveness for the production of this compound. nih.gov

Exploration as Lead Compounds in Drug Discovery Research

Cyclic peptides are a well-established class of molecules in drug discovery, with their constrained conformations often leading to higher receptor affinity, enhanced stability against enzymatic degradation, and improved cell permeability compared to their linear counterparts. nih.gov this compound, as part of the diketopiperazine family, is being actively explored as a privileged scaffold for the development of new therapeutic agents. mdpi.com

The rigid structure of cyclic dipeptides containing proline provides a robust platform for designing molecules that can interact with specific biological targets. mdpi.com This structural framework is found in various natural products and clinically used drugs. nih.govresearchgate.net Research has shown that various hydroxyproline-containing cyclic dipeptides possess a range of beneficial biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. nih.govacs.org

For example, cyclo(Ser-Hyp) has been shown to have protective effects against liver injury and promote wound healing. acs.org These findings suggest that other related compounds, such as this compound, could also exhibit valuable pharmacological properties. Its potential to serve as a fundamental building block in drug discovery is significant, offering a starting point for medicinal chemists to design and synthesize novel drug candidates with improved "drug-like" properties for a wide array of diseases. nih.govfrontiersin.org

Utilization in In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for elucidating the biological functions of molecules at the cellular and molecular levels. This compound has been the subject of such studies, particularly in the context of skin health and wound healing.

Research has demonstrated that this compound can significantly enhance the growth rate of mouse skin fibroblasts cultured on a collagen gel. nih.gov This effect was found to be more potent than that of its linear counterpart, Pro-Hyp. nih.govnih.gov In one study, a concentration of just 7 nmol/mL of this compound caused a significant increase in the proliferation of these fibroblasts over a period of four days. nih.gov Fibroblasts play a critical role in wound healing by producing extracellular matrix components like collagen, so stimulating their growth is a key aspect of tissue repair. nih.govresearchgate.net

These findings suggest that this compound could be an important bioactive molecule involved in processes like skin regeneration. nih.gov The superior activity of the cyclic form compared to the linear dipeptide may be related to differences in hydrophobicity and cell uptake. nih.gov Such in vitro studies are crucial for understanding the mechanisms through which this compound exerts its effects and for providing a scientific basis for its potential therapeutic applications. mdpi.comresearchmap.jpnih.gov

Table 1: Effect of this compound on Fibroblast Growth

| Treatment Group | Concentration | Observation | Reference |

|---|---|---|---|

| Control (no peptide) | N/A | Baseline fibroblast growth | nih.gov |

| Linear Pro-Hyp | 7 nmol/mL | Moderate enhancement of fibroblast growth | nih.gov |

| Cyclic Pro-Hyp | 7 nmol/mL | Significant enhancement of fibroblast growth compared to control and linear Pro-Hyp | nih.gov |

| Linear Pro-Hyp | 100-200 µM | Triggers growth of fibroblasts on collagen gel | mdpi.comresearchgate.net |

Q & A

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

- Methodological Answer : Integrate transcriptomic data (RNA-seq) to identify collagen-related pathways, proteomic profiling (e.g., SILAC) for extracellular matrix (ECM) protein turnover, and metabolomic analysis to track hydroxyproline metabolites. Use pathway enrichment tools (e.g., GSEA) to prioritize mechanistic hypotheses .

Q. What criteria define rigorous peer review for studies on this compound?

- Methodological Answer : Ensure raw data (e.g., NMR spectra, HPLC chromatograms) are archived in repositories like Zenodo. Require authors to disclose conflicts of interest and funding sources. Encourage reviewers to assess logical coherence between hypotheses, methods, and conclusions per FINER criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.